4-(1,3-Benzothiazol-2-yl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine
Description
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2OS2/c1-26-16-12-10-15(11-13-16)22-14-19(24-17-6-2-4-8-20(17)27-22)23-25-18-7-3-5-9-21(18)28-23/h2-13,22H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYUBQLONBGZQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzothiazol-2-yl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzothiazole with 4-methoxybenzaldehyde in the presence of a suitable catalyst, followed by cyclization to form the benzothiazepine ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Synthetic Routes and Reaction Mechanisms
The compound is synthesized via a 1,4-conjugate addition-cyclization mechanism between 2-aminothiophenol and a functionalized chalcone precursor. Key steps include:
Step 2: Cyclization with 2-Aminothiophenol
The chalcone reacts with 2-aminothiophenol under solvent-free or hexafluoro-2-propanol (HFIP) conditions to form the dihydrobenzothiazepine core . The reaction proceeds via:
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Michael addition of the amine to the α,β-unsaturated ketone.
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Cyclization through intramolecular nucleophilic attack.
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Aromatization (if applicable).
Example Reaction:
Optimized Reaction Conditions
Comparative studies highlight superior efficiency of HFIP as a solvent due to its hydrogen-bonding activation of carbonyl groups .
| Parameter | HFIP Method | Solvent-Free | Bleaching Clay |
|---|---|---|---|
| Yield | 92–95% | 85–90% | 76–82% |
| Reaction Time | 1–2 h | 2–5 min | 3–4 h |
| Catalyst | None | K₄[Fe(CN)₆] | Bleaching clay |
| Workup Complexity | Low | Low | Moderate |
Spectral Characterization
The compound’s structure is confirmed via:
-
¹H NMR (CDCl₃, 300 MHz):
-
¹³C NMR (CDCl₃, 75 MHz):
-
MS (ES+) m/z:
Functionalization and Derivatives
The compound serves as a precursor for derivatives via:
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Electrophilic Substitution : Bromination at the benzothiazole C-5 position.
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O-Methylation : Protection of phenolic -OH groups using methyl iodide.
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Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups .
Notable Derivatives:
| Derivative | Modification | Biological Activity |
|---|---|---|
| 4-(5-Bromo-1,3-benzothiazol-2-yl)-analog | Bromination at C-5 | Enhanced EGFR inhibition |
| 4-Methoxy-protected form | O-Methylation | Improved metabolic stability |
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 4-(1,3-Benzothiazol-2-yl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine have shown efficacy against various cancer cell lines. A review highlighted that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cell proliferation and survival .
Neuroprotective Effects
Research indicates that compounds similar to this compound may possess neuroprotective properties. A study focused on benzothiazole–isoquinoline derivatives found that specific compounds could inhibit monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's . These findings suggest potential applications in treating neurodegenerative disorders complicated by depression.
Antimicrobial Properties
The compound's structural features are also associated with antimicrobial activity. Benzothiazole derivatives have been reported to exhibit significant antibacterial and antifungal effects against various pathogens. This property is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic processes .
Case Study 1: Neurodegenerative Disease Treatment
In a study evaluating the effectiveness of benzothiazole derivatives for treating neurodegenerative diseases, a specific compound demonstrated high inhibitory activity against MAO-B and BuChE. This compound showed promising results in reducing immobility in forced swim tests, indicating potential antidepressant effects alongside neuroprotection .
Case Study 2: Anticancer Activity Assessment
A comparative analysis of several benzothiazole derivatives revealed that those with a methoxy substitution exhibited enhanced cytotoxicity against pancreatic cancer cells. The study employed MTT assays to assess cell viability and confirmed that these compounds could significantly inhibit cancer cell proliferation .
Mechanism of Action
The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Differences
- Benzothiazole vs.
- Methoxy Group Position : The 4-methoxyphenyl group at position 2 is conserved in several analogs (e.g., ). Methoxy groups enhance solubility and may influence metabolic stability .
Key Research Findings
- Substituent Effects : Bromine () and thiophene () substituents alter electronic profiles and bioactivity, while methoxy groups optimize solubility and binding .
- Conformational Flexibility : Boat conformations in the benzothiazepine ring are common, but substituents like benzothiazole may sterically restrict rotation, impacting target selectivity .
- Pharmacological Potential: The target compound’s benzothiazole moiety positions it as a candidate for anticancer or antimicrobial applications, diverging from calcium channel blockers like diltiazem .
Biological Activity
4-(1,3-Benzothiazol-2-yl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and other therapeutic potentials. The findings are supported by various studies and data tables that illustrate the compound's efficacy in different biological contexts.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 269.32 g/mol. The compound features a benzothiazole moiety that is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 269.32 g/mol |
| InChI | InChI=1S/C15H11NO2S/c1-18... |
| LogP | 3.53590 |
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,5-benzothiazepine exhibit promising anticancer properties. A study synthesized a series of benzothiazepines and evaluated their activity against various cancer cell lines including HT-29 (colon cancer) and MCF-7 (breast cancer). Among them, certain derivatives showed significant inhibition of cell proliferation and were found to be more effective than standard chemotherapeutics like methotrexate .
Key Findings:
- Cell Lines Tested: HT-29 (colon), MCF-7 (breast), DU-145 (prostate).
- Inhibition Rates: Compounds BT18, BT19, and BT20 showed inhibition rates of 64.5%, 57.3%, and 55.8% against EGFR tyrosine kinase respectively .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that benzothiazepine derivatives possess considerable activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for some derivatives ranged between 2–6 μg/mL .
Antimicrobial Efficacy:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 6 |
| Candida albicans | 3 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed through in vivo studies using rat models. Compounds derived from benzothiazepines exhibited significant reduction in inflammation compared to standard drugs like diclofenac .
In Vivo Results:
- Dosage: 10 mg/kg body weight showed notable effects.
Other Biological Activities
Beyond anticancer and antimicrobial effects, benzothiazepines have shown potential in various other therapeutic areas:
- Anticonvulsant Activity: Some derivatives demonstrated efficacy comparable to standard anticonvulsants in animal models .
- Antiangiogenic Properties: Compounds inhibited capillary proliferation in vitro, indicating potential in treating diseases characterized by abnormal blood vessel growth .
Case Studies
A review highlighted several case studies involving the synthesis and pharmacological profiling of benzothiazepine derivatives:
- Study on Anticancer Activity: Focused on the structure-activity relationship (SAR) revealing specific substitutions that enhance efficacy.
- Antimicrobial Screening: Demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Q & A
Q. Key Parameters :
| Parameter | Condition |
|---|---|
| Catalyst | HCl gas (ethanol) |
| Temperature | 473 K (reflux) |
| Solvent | Dry ethanol/methanol |
| Reaction Time | 4–6 hours |
Basic: How is the molecular structure of this compound validated in academic research?
Methodological Answer:
Structural validation employs:
- X-ray Crystallography : Determines bond lengths, angles, and conformation. For example, the benzothiazepine ring adopts a boat or chair conformation, with torsional angles (e.g., O1–C8–C7–C9 = 8.3°) confirming substituent orientation .
- Spectroscopy :
- Elemental Analysis : Matches calculated vs. found values (e.g., C 60.45%, H 3.80%, N 4.40%) .
Advanced: How can reaction conditions be optimized to resolve contradictions in product formation during synthesis?
Methodological Answer:
Discrepancies in product identity (e.g., benzothiazepine vs. benzothiazinone formation) arise from competing reaction pathways. To resolve this:
- Control Experiments : Vary solvents (e.g., ethanol vs. DMF), catalysts (HCl vs. Lewis acids), and stoichiometry .
- In Situ Monitoring : Use TLC or HPLC to track intermediates. For example, confirmed the exclusive formation of 1,4-benzothiazin-3-one via repeated recrystallization and XRD .
- Computational Modeling : Predict thermodynamic stability of products using DFT calculations to identify favored pathways .
Advanced: What methodological approaches are used to study the biological activity of this compound?
Methodological Answer:
Q. Table: Representative Biological Data
| Activity | Assay Type | Result | Reference |
|---|---|---|---|
| Antifungal | Broth dilution | MIC = 32 µg/mL | |
| Antitubercular | Microplate Alamar Blue | IC₅₀ = 12 µM |
Advanced: How do intermolecular interactions influence the crystal packing of this compound?
Methodological Answer:
Hydrogen bonding and π-π stacking dictate crystallographic behavior:
- N–H⋯O and C–H⋯O Bonds : Form 1D chains (e.g., N–H⋯O distance = 2.89 Å, angle = 168°) .
- Graph Set Analysis : Classify motifs (e.g., R₂²(8) rings) using Etter’s rules to predict packing efficiency .
- Conformational Flexibility : Substituents (e.g., 4-methoxyphenyl) adopt equatorial orientations, minimizing steric clashes .
Example : In , the thiazepine ring’s boat conformation and dihedral angles (67.40° between benzene planes) stabilize the lattice .
Advanced: What computational tools are recommended for refining the crystal structure of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
